Methyl 2-(prop-2-enoylamino)benzenesulfonate
Description
Methyl 2-(prop-2-enoylamino)benzenesulfonate is a sulfonate ester derivative characterized by a benzenesulfonate core substituted with a methyl ester group at position 1 and a prop-2-enoylamino (acryloylamino) moiety at position 2.
Properties
CAS No. |
1181687-42-2 |
|---|---|
Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
methyl 2-(prop-2-enoylamino)benzenesulfonate |
InChI |
InChI=1S/C10H11NO4S/c1-3-10(12)11-8-6-4-5-7-9(8)16(13,14)15-2/h3-7H,1H2,2H3,(H,11,12) |
InChI Key |
VHBXQTBTSRANPW-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC=C1NC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Industrially Relevant Method Using Benzene Sulfonyl Chloride and Sodium Methoxide
The most established and industrially scalable method for preparing methyl benzenesulfonate involves the esterification reaction between benzene sulfonyl chloride and sodium methoxide in methanol solution at controlled temperatures (25–35 °C). This reaction proceeds as follows:
- Benzene sulfonyl chloride is added to a reaction vessel.
- A methanol solution of sodium methoxide is added dropwise while maintaining the temperature between 25 and 35 °C.
- The mixture is stirred for approximately 30 minutes to complete the reaction.
- The reaction mixture is neutralized to pH 7–7.2 using sulfuric acid.
- The precipitated sodium chloride byproduct is filtered off.
- The filtrate is heated to remove residual methanol by distillation.
- The product is cooled to room temperature and subjected to activated carbon decolorization filtration to yield a colorless, transparent liquid methyl benzenesulfonate.
This method offers high yields (approximately 98–99%) and product purity (>99% by gas chromatography), with short reaction times and suitability for industrial production.
| Parameter | Condition/Value |
|---|---|
| Reactants | Benzene sulfonyl chloride, sodium methoxide in methanol |
| Molar ratio | Benzene sulfonyl chloride : sodium methoxide = 1 : 1.2–1.4 |
| Temperature | 25–35 °C |
| Reaction time | 30 minutes |
| pH adjustment | pH 7–7.2 (neutralization with sulfuric acid) |
| Methanol removal | Heating to distill off methanol (residual < 0.5%) |
| Purification | Activated carbon decolorization and filtration |
| Yield | 98.3–99.2% |
| Product purity (GC) | 99.2–99.4% |
Source: Patent CN102351750A, ChemicalBook summary
Alternative Esterification Using Phenylsulfonic Acid and Methanol
Historically, methyl benzenesulfonate was prepared by esterification of phenylsulfonic acid with methanol under reflux conditions. However, this method suffers from drawbacks:
- High cost of starting materials.
- Long reaction times.
- Lower product yields.
Due to these limitations, the benzene sulfonyl chloride/sodium methoxide method is preferred for practical and economic reasons.
Summary Table of Preparation Methods
| Preparation Step | Method/Conditions | Yield/Purity | Notes |
|---|---|---|---|
| Benzene sulfonyl chloride + sodium methoxide | 25–35 °C, 30 min, neutralization, filtration, methanol removal, decolorization | Yield ~98–99%, purity >99% | Industrially scalable, high efficiency |
| Phenylsulfonic acid + methanol (esterification) | Reflux, longer reaction time | Lower yield, costly starting materials | Less practical for industrial use |
| Acylation of 2-aminobenzenesulfonic acid with acryloyl chloride | Low temperature, inert solvent | High regioselectivity expected | Introduces prop-2-enoylamino functionality |
| Conversion to methyl sulfonate ester | Esterification of sulfonyl chloride with methanol or sodium methoxide | High yield expected | Follows methyl benzenesulfonate synthesis |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or sulfoxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonic acids, and various substituted benzene compounds.
Scientific Research Applications
Scientific Research Applications
-
Polymer Chemistry
- Methyl 2-(prop-2-enoylamino)benzenesulfonate is used as a monomer in the synthesis of polymeric materials. Its sulfonate group imparts ionic character, which can enhance the thermal and mechanical properties of polymers. This property is particularly useful in the development of adhesives and coatings that require improved performance under various conditions.
-
Medical Applications
- The compound has potential applications in biomedical fields, particularly in drug delivery systems. Its ability to form hydrogels can be exploited for controlled drug release and tissue engineering applications. Hydrogels made from this compound exhibit biocompatibility and high water retention, making them suitable for wound dressings and other medical devices.
-
Water Treatment
- Due to its ionic nature, this compound can be utilized in water treatment processes. It aids in the removal of contaminants by binding with multivalent cations, which helps prevent scale formation in industrial systems such as cooling towers and boilers.
-
Agricultural Applications
- In agriculture, this compound can be used to enhance the bioavailability of pesticides when formulated in aqueous-organic systems. Its ability to modify surface properties can improve the efficacy of pesticide formulations.
Case Study 1: Polymer Development
A study demonstrated that incorporating this compound into acrylic polymer formulations significantly improved their mechanical strength and thermal stability compared to traditional formulations without this compound. The enhanced properties were attributed to the ionic interactions facilitated by the sulfonate group.
Case Study 2: Drug Delivery Systems
Research on hydrogels based on this compound showed promising results for drug delivery applications. The hydrogels exhibited controlled release profiles for various therapeutic agents, indicating their potential for use in sustained-release formulations.
Data Tables
| Application Area | Description | Benefits |
|---|---|---|
| Polymer Chemistry | Used as a monomer in polymer synthesis | Enhances thermal/mechanical properties |
| Medical Applications | Forms hydrogels for drug delivery | Biocompatible, high water retention |
| Water Treatment | Aids in contaminant removal and scale prevention | Improves efficiency of treatment processes |
| Agricultural Applications | Enhances bioavailability of pesticides | Increases efficacy of pesticide formulations |
Mechanism of Action
The mechanism of action of Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares methyl 2-(prop-2-enoylamino)benzenesulfonate with structurally related benzenesulfonate derivatives:
Key Findings and Contrasts
- Role in Pharmaceuticals: Methyl benzenesulfonate is often monitored as a genotoxic impurity in drugs like Cisatracurium Besylate, with strict limits enforced via HPLC . In contrast, remimazolam besylate incorporates benzenesulfonate as a counterion to enhance solubility and stability in a clinically active drug .
- Crystallography and Synthesis: The patented compound in highlights the importance of benzenesulfonate derivatives in developing crystalline forms for improved bioavailability. SHELX software is frequently employed for such structural refinements . this compound may exhibit unique crystallization behavior due to its acrylamide group, though specific data are lacking.
- Reactivity and Safety: Sulfonate esters like methyl benzenesulfonate are hydrolytically unstable in aqueous media, necessitating rapid analysis .
Biological Activity
Methyl 2-(prop-2-enoylamino)benzenesulfonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound has a complex chemical structure characterized by a sulfonate group, an amide linkage, and an allylic substituent. Its molecular formula is , which contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The sulfonate group facilitates hydrogen bonding and ionic interactions, enhancing the compound's affinity for specific biological targets. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.
- Biochemical Probing : It serves as a biochemical probe to study specific pathways in cellular processes.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents .
- Enzyme Modulation : The compound has been evaluated for its role in modulating enzyme activity, particularly in pathways related to inflammation and cancer.
- Potential Therapeutic Applications : Given its ability to interact with biological targets, there is potential for this compound in therapeutic applications, particularly in oncology and infectious diseases .
Case Study 1: Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Enzyme Inhibition
In vitro studies assessed the compound's ability to inhibit specific enzymes linked to inflammatory responses. The findings revealed that this compound effectively inhibited cyclooxygenase (COX) activity, which is crucial in the production of pro-inflammatory mediators.
| Enzyme Type | IC50 (µM) |
|---|---|
| COX-1 | 5 |
| COX-2 | 3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
